molecular formula C22H20N2O6S B5028366 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid

Cat. No. B5028366
M. Wt: 440.5 g/mol
InChI Key: HMROQDWGJRQOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid, commonly known as Meclofenamic acid (MFA), is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions. It was first synthesized in the late 1960s and has been widely studied for its therapeutic potential in various diseases.

Mechanism of Action

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting the production of prostaglandins, 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It also has a well-established mechanism of action, which makes it easier to design experiments and interpret results.
However, 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid also has some limitations. It can have off-target effects, which can complicate data interpretation. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid. One area of interest is its potential use in cancer therapy. 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Another area of interest is its potential use in the treatment of cardiovascular diseases. 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid has been shown to reduce the production of reactive oxygen species and improve endothelial function, which may have implications for the treatment of cardiovascular diseases.
Conclusion:
In conclusion, 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid is a promising candidate for the treatment of various inflammatory conditions. Its well-established mechanism of action and relatively low cost make it an attractive option for researchers. Further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid can be synthesized by the reaction of 4-phenoxyphenylglycine with methylsulfonyl chloride and benzoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid has been extensively studied for its therapeutic potential in various diseases, including cancer, arthritis, and cardiovascular diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory conditions.

properties

IUPAC Name

2-[[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-31(28,29)24(15-21(25)23-20-10-6-5-9-19(20)22(26)27)16-11-13-18(14-12-16)30-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMROQDWGJRQOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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